N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide
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Overview
Description
N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C19H22N2O4S2 and its molecular weight is 406.52. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. The synthesized compounds showed moderate inhibitory activity against both Gram-positive and Gram-negative bacterial strains, with one compound being notably active against several bacterial species including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Kashif Iqbal et al., 2017).
Enzyme Inhibition
Compounds incorporating elements similar to N-methyl-2-((1-(4-(thiophen-2-yl)benzoyl)piperidin-4-yl)sulfonyl)acetamide have been studied for their inhibitory activity against various enzymes. Sulfonamides bearing piperidine nucleus showed promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential for therapeutic applications in conditions like Alzheimer's disease (H. Khalid et al., 2012).
Anti-acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for anti-acetylcholinesterase activity. Substitution of the benzamide with a bulky moiety significantly increased activity, with one compound showing remarkable potency as an inhibitor of acetylcholinesterase, suggesting potential as an antidementia agent (H. Sugimoto et al., 1990).
Carbonic Anhydrase Inhibition
Research on benzenesulfonamides incorporating various moieties such as aroylhydrazone and piperidinyl demonstrated significant inhibition of human carbonic anhydrase isozymes, with low nanomolar activity against specific isoforms. These findings suggest potential applications in treating diseases like glaucoma, epilepsy, and certain types of cancer (A. Alafeefy et al., 2015).
Antimalarial and COVID-19 Research
Compounds with a sulfonamide moiety have been explored for their antimalarial activity and potential utility against COVID-19. One study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing their inhibitory potential against malaria and suggesting possible efficacy against SARS-CoV-2 through computational calculations and molecular docking studies (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties . They interact with various biological targets such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer targets .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiophene derivatives have been found to inhibit urease activity .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Pharmacokinetics
Thiophene derivatives are generally known for their diverse applications in medicinal chemistry , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives , it can be inferred that the compound could have various effects at the molecular and cellular levels, depending on the specific target and mode of action.
Properties
IUPAC Name |
N-methyl-2-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-20-18(22)13-27(24,25)16-8-10-21(11-9-16)19(23)15-6-4-14(5-7-15)17-3-2-12-26-17/h2-7,12,16H,8-11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZMGNZAVVITFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.